Methyl 5-Amino-2-Methylbenzoate

Description

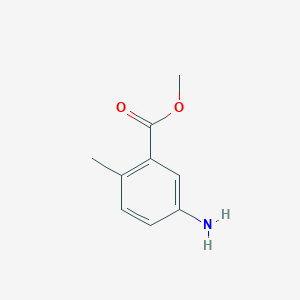

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPZKGOLYSCSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567555 | |

| Record name | Methyl 5-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-12-5 | |

| Record name | Methyl 5-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Amino-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-Amino-2-Methylbenzoate CAS number 18595-12-5 properties

An In-depth Technical Guide to Methyl 5-Amino-2-Methylbenzoate

CAS Number: 18595-12-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, safety information, and applications of this compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is an aromatic organic compound that typically appears as a white to off-white or pale brown to red crystalline solid.[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, dyes, and other complex organic molecules.[2][3] Its solubility in organic solvents like methanol is good, while it has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18595-12-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to Orange/Amber/Dark Red Solid/Powder | [3][4] |

| Melting Point | 39 - 44 °C | [3][4] |

| Boiling Point | 285.4 - 348.8 °C (Predicted/Calculated) | [1][3] |

| Density | 1.132 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in Methanol | [1][4] |

| InChI Key | JNPZKGOLYSCSEL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1)N)C(=O)OC | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.11 (d, 1H, J = 2.5 Hz), 6.97 (d, 1H, J = 8.1 Hz), 6.69 (dd, 1H, J = 2.5 and 8.1 Hz), 3.82 (s, 3H), 3.64 (s, 2H), 2.43 (s, 3H) | [1] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 168.1, 144.1, 132.3, 129.8, 129.5, 118.8, 116.7, 51.6, 20.6 | [1] |

| Mass Spec. (EI) | m/z 165.20 [M]⁺ | [1] |

| HRMS (EI) | Calculated for C₉H₁₁NO₂ [M]⁺: 165.0790, Found: 165.0787 | [1] |

| Infrared (IR) | Key absorptions expected for N-H (amine), C=O (ester), and aromatic C-H stretches. Aromatic CH vibrations are typically observed above 3040 cm⁻¹, while methyl group vibrations occur below this value. | [5] |

Synthesis and Experimental Protocols

This compound is not commonly synthesized in a single step. A standard and effective method involves a two-step process: the esterification of the corresponding nitro-substituted carboxylic acid, followed by the reduction of the nitro group.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate (Esterification)

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).

-

Reagents: Add anhydrous methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-5-nitrobenzoate, which can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of this compound (Reduction)

-

Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude Methyl 2-methyl-5-nitrobenzoate (from Step 1) in ethanol (200 mL).

-

Reagents: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (62.3 g, 276 mmol).

-

Reaction: Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the mixture until the pH is approximately 7-8. This will precipitate tin salts.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Applications and Biological Relevance

This compound is a key building block for more complex molecules, particularly in the pharmaceutical industry. While the compound itself may not have direct biological activity, it is a precursor to pharmacologically active agents.

A notable example is its role as a potential precursor to the core structure of Chartarin , the aglycone of the potent antitumor and antibiotic natural product, Chartreusin .[3][6] Chartreusin and its derivatives exhibit significant cytotoxic activities against various human cancer cell lines, including colon, pancreatic, breast, and ovarian cancers.[3]

The primary mechanisms of action for Chartreusin-type compounds are:

-

DNA Intercalation: The planar aromatic structure allows the molecule to insert itself between the base pairs of DNA, disrupting its structure and function.[3][5]

-

Topoisomerase II Inhibition: These compounds can inhibit the enzyme topoisomerase II, which is crucial for managing DNA tangles during replication and transcription.[3][5] Inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

-

Reactive Oxygen Species (ROS) Generation: Some studies suggest an alternative mechanism involving the generation of ROS, which causes oxidative stress and cellular damage.[5]

RNA-sequencing analyses on cells treated with Chartreusin derivatives have implicated several key cellular pathways, including the Hippo signaling pathway , which is a critical regulator of cell proliferation and apoptosis.[5]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

GHS Pictogram: GHS07 (Exclamation Mark)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]

- 6. Chartarin (CAS 34170-23-5) - For Research Use Only [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-Amino-2-Methylbenzoate

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-Amino-2-Methylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a key experimental workflow.

Physicochemical Data Summary

This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses, particularly within the pharmaceutical and chemical industries.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 165.19 g/mol | [2][3][4] |

| CAS Number | 18595-12-5 | [2][3][4] |

| Appearance | White solid[1], Orange to Amber to Dark red powder/crystal[5] | [1][5] |

| Melting Point | 39-40 °C[1], 40.0 to 44.0 °C[5] | [1][5] |

| Boiling Point | 285.4 ± 20.0 °C at 760 mmHg[2], 348.8 °C at 760 mmHg[1] | [1][2] |

| Density | 1.1 ± 0.1 g/cm³[2], 1.132 g/cm³[1] | [1][2] |

| Solubility | Soluble in Methanol[5] | [5] |

| logP (Octanol-Water Partition Coefficient) | 1.47[2], 1.945[1], 2.1 (XLogP3)[3] | [1][2][3] |

| Polar Surface Area (PSA) | 52.32 Ų | [1][2] |

| Flash Point | 143.7 ± 19.3 °C[2], 164.7 °C[1] | [1][2] |

| Refractive Index | 1.559 | [1][2] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |

| Exact Mass | 165.078979 u | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (one end sealed)[7]

-

Thermometer[7]

-

Sample of the solid compound

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube.[8] The tube is then tapped gently or dropped through a larger tube to pack the solid into the sealed end, creating a column of 1-2 mm in height.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block or oil bath of the melting point apparatus.[8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range represents the melting point of the substance. For accuracy, at least two careful determinations are typically performed.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] This property is useful for identification and assessing purity.[10]

Apparatus:

-

Thiele tube or a small test tube with a heating bath (e.g., oil bath)[9][11]

-

Thermometer[10]

-

Small test tube (e.g., fusion tube)[9]

-

Capillary tube (sealed at one end)[9]

-

Sample of the liquid compound

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in the small test tube.[10]

-

Apparatus Setup: The capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end upwards.[9][12] The test tube is then attached to a thermometer and immersed in the Thiele tube's oil bath.[11]

-

Heating: The apparatus is heated gently and continuously.[11] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[9][11] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][12]

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[13]

Apparatus:

-

Balance

-

Spatula

-

Graduated cylinder or pipette

-

Constant temperature bath[15]

Procedure (General Qualitative & Quantitative):

-

Solvent Measurement: A precise volume of the chosen solvent (e.g., water, methanol) is placed into a test tube.[14] The temperature of the solvent is recorded and maintained, often using a water bath.[13][15]

-

Solute Addition: A pre-weighed amount of the solute is added to the solvent in small portions.[14]

-

Dissolution: After each addition, the test tube is stoppered and shaken vigorously to facilitate dissolution.[13][14] Care is taken to avoid heating the sample with one's hands.[13]

-

Saturation Point: The process is continued until a point is reached where the added solute no longer dissolves, and solid particles remain visible even after thorough mixing. This indicates a saturated solution.[13]

-

Quantification: To determine quantitative solubility, the total amount of solute added to reach saturation is calculated. Alternatively, an excess of the solid is equilibrated with the solvent for an extended period at a constant temperature. The resulting saturated solution is then carefully separated from the excess solid and analyzed (e.g., by HPLC, UV-Vis spectroscopy, or gravimetrically after evaporation of the solvent) to determine the concentration of the dissolved solute.[15][16]

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[17][18]

Apparatus:

-

Calibrated pH meter with an electrode[17]

-

Burette

-

Magnetic stirrer and stir bar[17]

-

Beaker or reaction vessel

-

Standardized acidic and basic titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH)[17]

Procedure:

-

Sample Preparation: A known quantity of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a specific concentration (e.g., 1 mM).[17] The solution's ionic strength is typically kept constant using a salt solution like 0.15 M KCl.[17]

-

Titration Setup: The solution is placed in the vessel on the magnetic stirrer, and the pH electrode is immersed.[17] The system may be purged with nitrogen to remove dissolved CO₂.[17]

-

Titration: The titrant (acid for a basic compound, base for an acidic compound) is added in small, precise increments from the burette.

-

Data Collection: After each addition, the solution is allowed to equilibrate, and the pH is recorded.[17] This process continues until the pH change between additions becomes minimal, indicating the titration is complete.

-

Analysis: The collected data (pH vs. volume of titrant added) is plotted to create a titration curve. The pKa is determined from the inflection point of this curve. For a weak acid, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[19][20]

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible liquids, typically n-octanol and water.[21] Its logarithm, logP, is a key indicator of lipophilicity, which is crucial for predicting drug absorption and distribution.[21][22] The shake-flask method is the traditional gold standard for logP determination.[23]

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker or rotator[22]

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)[24]

-

n-octanol and buffer solution (e.g., PBS at pH 7.4)[22]

Procedure:

-

Phase Saturation: The n-octanol and aqueous buffer are mixed and shaken together to ensure mutual saturation before the experiment. The two phases are then separated.[25]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with a specific volume of the other pre-saturated phase in a separatory funnel or vial.[22][24]

-

Equilibration: The mixture is agitated (e.g., shaken or rotated) for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[22]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Analysis: A sample is carefully taken from each phase (the n-octanol layer and the aqueous layer). The concentration of the compound in each sample is accurately measured using an appropriate analytical technique like HPLC.[24][25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is then calculated by taking the base-10 logarithm of P.[21]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP Determination via the Shake-Flask Method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:18595-12-5 | Chemsrc [chemsrc.com]

- 3. This compound | C9H11NO2 | CID 15049977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 18595-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acdlabs.com [acdlabs.com]

- 22. enamine.net [enamine.net]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

Methyl 5-Amino-2-Methylbenzoate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methylbenzoate is an aromatic organic compound with the chemical formula C₉H₁₁NO₂.[1] It belongs to the class of aminobenzoic acid esters, which are recognized for their roles as key intermediates in the synthesis of various pharmaceuticals and other biologically active molecules.[2][3][4][5] The structural features of this compound, including an amino group and a methyl ester attached to a toluene backbone, make it a versatile building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and potential applications.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 5, and a methyl carboxylate group at position 1.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 18595-12-5[1]

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

-

Canonical SMILES: CC1=C(C=C(C=C1)N)C(=O)OC[1]

-

InChI Key: JNPZKGOLYSCSEL-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 165.19 g/mol | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Appearance | Solid | |

| Boiling Point | 285.4 ± 20.0 °C at 760 mmHg | [6] |

| Flash Point | 143.7 ± 19.3 °C | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| pKa | ||

| LogP | 2.1 | [1] |

Synthesis

A common synthetic route to this compound involves the reduction of its nitro precursor, methyl 2-methyl-5-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-Methyl-5-Nitrobenzoate

Materials:

-

Methyl 2-methyl-5-nitrobenzoate

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Filter agent (e.g., Celite)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-methyl-5-nitrobenzoate in methanol under an inert atmosphere.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete (disappearance of the starting material), the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons (Ar-H): Peaks in the range of 6.5-7.5 ppm. The proton ortho to the ester group will likely be the most downfield, while the protons ortho and para to the amino group will be more upfield.

-

Amine Protons (-NH₂): A broad singlet typically in the range of 3.5-4.5 ppm, which can vary with concentration and solvent.

-

Methyl Ester Protons (-OCH₃): A sharp singlet around 3.8 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

Experimental Protocol: A sample is dissolved in a deuterated solvent and the ¹³C NMR spectrum is recorded.

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (-C=O): ~168 ppm

-

Aromatic Carbons (Ar-C): Multiple peaks between 110-150 ppm. The carbon attached to the amino group will be shifted upfield, while the carbon attached to the ester group will be downfield.

-

Methyl Ester Carbon (-OCH₃): ~52 ppm

-

Aromatic Methyl Carbon (Ar-CH₃): ~20 ppm

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate.

Expected Absorption Bands (cm⁻¹):

-

N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Around 1250-1350 cm⁻¹.

-

C-O Stretch (Ester): Two bands around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol: The mass spectrum is typically obtained using electron ionization (EI).

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.

-

Major Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134. Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 106. Other fragments corresponding to the aromatic ring and its substituents.

Applications in Research and Drug Development

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and cytotoxic properties.[2][3][4] this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, with both an amino and an ester group, allows for a variety of chemical modifications.

A related compound, methyl 2-amino-5-methylbenzoate, has been noted as a precursor for the synthesis of picolinic acid and has shown antitumor activity against various cancer cell lines.[7] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active aminobenzoates suggests its potential as a scaffold in drug discovery programs targeting a range of diseases.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed using a suite of spectroscopic techniques. Given the established biological activities of related aminobenzoic acid derivatives, this compound holds significant promise as a versatile building block for the development of new therapeutic agents. Further research into its own biological profile and its application in the synthesis of novel compounds is warranted.

References

- 1. This compound | C9H11NO2 | CID 15049977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 2-amino-5-methylbenzoate | 18595-16-9 | FM25385 [biosynth.com]

An In-depth Technical Guide to Methyl 5-Amino-2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methylbenzoate is a valuable substituted anthranilate derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring both an amino group and a methyl ester on a substituted benzene ring, makes it a key intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in drug discovery, including a relevant signaling pathway.

Synonyms and Identifiers

This compound is known by several alternative names and identifiers, which are crucial for accurate database searches and procurement.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 18595-12-5[1][2] |

| Molecular Formula | C₉H₁₁NO₂[1][2] |

| Alternate Names | 5-Amino-2-methyl-benzoic acid methyl ester[2] |

| Methyl 5-amino-o-toluate | |

| 5-Amino-o-toluic acid methyl ester | |

| Benzoic acid, 5-amino-2-methyl-, methyl ester | |

| methyl 2-methyl-5-aminobenzoate | |

| methyl 3-amino-6-methylbenzoate |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into drug candidates.

| Property | Value |

| Molecular Weight | 165.19 g/mol [1][2] |

| Appearance | N/A |

| Purity | 95+%[3] |

| Storage | Sealed refrigeration[3] |

| Application | Medical intermediate[3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-methyl-5-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate

This procedure outlines the esterification of 2-methyl-5-nitrobenzoic acid.

Materials:

-

2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol)[4]

-

Potassium carbonate (K₂CO₃, 17.2 g, 124.2 mmol)[4]

-

Iodomethane (6.7 mL)[4]

-

N,N-dimethylformamide (DMF, 75 mL)[4]

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-methyl-5-nitrobenzoic acid and potassium carbonate in N,N-dimethylformamide in a dry round-bottom flask.[4]

-

Slowly add iodomethane dropwise to the suspension at room temperature.[4]

-

Stir the reaction mixture at room temperature overnight (approximately 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-5-nitrobenzoate.

Step 2: Synthesis of this compound (Reduction of Methyl 2-methyl-5-nitrobenzoate)

This protocol describes the reduction of the nitro group of methyl 2-methyl-5-nitrobenzoate to an amino group. This is a general procedure for the reduction of a nitroarene to an arylamine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Materials:

-

Methyl 2-methyl-5-nitrobenzoate

-

Ethanol or Ethyl Acetate (solvent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (if using SnCl₂) or Hydrogen gas source (for catalytic hydrogenation)

-

Sodium bicarbonate solution

-

Sodium sulfate

Procedure using Tin(II) Chloride:

-

Dissolve methyl 2-methyl-5-nitrobenzoate in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in Drug Development: Synthesis of Kinase Inhibitors

Substituted aminobenzoic acid derivatives are crucial scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[5] These building blocks often serve as a core structure that can be elaborated to interact with the ATP-binding site of specific kinases, thereby inhibiting their function and downstream signaling pathways that promote cancer cell proliferation and survival.[5]

While a specific, commercially available drug directly synthesized from this compound is not prominently documented in the readily available literature, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors. For instance, the related compound, 2-Amino-5-methylbenzoic acid, is a known building block in the synthesis of inhibitors targeting kinases such as Src and Abl.[6] The general synthetic utility of aminobenzoates in this field suggests that this compound is a valuable intermediate for the development of novel kinase inhibitors.

The general synthetic approach involves the acylation or arylation of the amino group and modification of the ester functionality to generate a library of compounds for screening against a panel of kinases.

Illustrative Signaling Pathway: The Src/Abl Kinase Pathway in Cancer

Src and Abl are non-receptor tyrosine kinases that play critical roles in cell growth, differentiation, and survival. Their aberrant activation is a hallmark of several cancers, including chronic myeloid leukemia (CML). Kinase inhibitors that target Src and Abl can effectively block their activity and induce apoptosis in cancer cells.

References

- 1. This compound | C9H11NO2 | CID 15049977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.18595-12-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Navigating the Safe Handling of Methyl 5-Amino-2-Methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Methyl 5-Amino-2-Methylbenzoate (CAS No: 18595-12-5). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely and effectively, minimizing exposure risks and ensuring a secure research environment.

Compound Identification and Properties

This compound is a chemical intermediate with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2][3] It is crucial to be aware of its physical and chemical properties to handle it appropriately.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 165.19 g/mol | [1][2][3][4] |

| CAS Number | 18595-12-5 | [1][2][3] |

| Appearance | Light cream powder/solid | [5] |

| Boiling Point | 285.4 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 143.7 ± 19.3 °C | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to prevent accidental exposure and ensure personal and environmental safety.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.

Caption: Required Personal Protective Equipment workflow before handling this compound.

Engineering Controls

Proper ventilation is crucial to minimize the inhalation of dust or vapors.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Handling Procedures

General handling procedures should focus on minimizing contact and the generation of dust.

Caption: Step-by-step workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Keep the container tightly closed.[5]

-

Environment: Store in a dry, cool, and well-ventilated place.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[6][7]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do so. Continue rinsing.[1] Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[6] Seek immediate medical attention.[8] |

Spill Response

A clear and logical approach is necessary to manage spills effectively and safely.

References

- 1. 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C9H11NO2 | CID 15049977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:18595-12-5 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Solubility of Methyl 5-Amino-2-Methylbenzoate in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 5-Amino-2-Methylbenzoate in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on delivering detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings. Two primary methods, Gravimetric Analysis and UV-Vis Spectrophotometry, are described in detail. Furthermore, this guide includes a template for data presentation and visual workflows to aid in experimental design and execution.

Introduction to this compound

This compound (CAS No: 18595-12-5) is an aromatic amine and a benzoic acid ester. Its chemical structure, featuring both an amino group and a methyl ester group on a benzene ring, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. The solubility of this compound in different organic solvents is a critical physical property that influences reaction kinetics, purification processes (such as crystallization), and formulation development.

Importance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a fundamental parameter in drug development for several reasons:

-

Synthesis and Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the solubility of the reactants in the chosen solvent.

-

Purification: Crystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Formulation: The bioavailability of a drug can be significantly influenced by its solubility. Poor solubility can lead to low absorption and reduced therapeutic efficacy.

-

Analytical Method Development: The choice of solvent is crucial for developing accurate and reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

| Organic Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 32.04 | |||

| Ethanol | 46.07 | |||

| Chloroform | 119.38 | |||

| Acetone | 58.08 | |||

| Ethyl Acetate | 88.11 |

Note: This table should be populated with data obtained through the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

Two robust and widely used methods for determining the solubility of a solid organic compound in an organic solvent are the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.

4.1.1. Materials

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, chloroform, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials or flasks with airtight seals

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle for a few hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved solid particles.

-

-

Determination of Solute Mass:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is completely removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again.

-

4.1.3. Calculation of Solubility

-

Mass of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered solution) x 100

-

Solubility (mol/L): (Mass of dissolved solute / Molar mass of this compound) / (Volume of filtered solution in L)

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region. It involves determining the concentration of the solute in a saturated solution by measuring its absorbance and using a pre-established calibration curve.

4.2.1. Materials

-

All materials listed for the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

4.2.2. Procedure

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of UV-Vis wavelengths to determine the λmax, the wavelength at which the compound shows maximum absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the Gravimetric Method (steps 1 and 2).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

4.2.3. Calculation of Solubility

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Concentration of saturated solution: Concentration of diluted solution x Dilution factor

-

The calculated concentration of the saturated solution is the solubility of this compound in that solvent.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental determination of solubility.

natural occurrence and sources of benzoate compounds

An In-depth Technical Guide on the Natural Occurrence and Sources of Benzoate Compounds

Introduction to Benzoate Compounds

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene ring. Its salts and esters are collectively known as benzoates. These compounds have significant roles in both natural biological systems and industrial applications. In nature, they function as key metabolic intermediates and defense compounds in plants and are products of microbial metabolism.[1][2] Industrially, benzoic acid and its more soluble sodium salt, sodium benzoate, are widely utilized as antimicrobial preservatives in food, beverages, and pharmaceuticals, particularly effective in acidic conditions (pH < 4.5).[3][4] Their primary function is to inhibit the growth of spoilage-causing microorganisms such as yeasts, molds, and some bacteria.[5][6] This guide provides a comprehensive technical overview of the natural occurrence, biosynthetic pathways, industrial synthesis, and analytical methodologies for benzoate compounds, tailored for researchers and professionals in drug development and related scientific fields.

Natural Occurrence of Benzoates

Benzoate compounds are ubiquitous in nature, found in a wide array of plants and as byproducts of microbial fermentation.

Occurrence in Plants, Fruits, and Spices

Benzoic acid is a natural constituent of many plant species, where it acts as a secondary metabolite involved in defense mechanisms.[7] It is found in free and bound forms in numerous fruits, vegetables, and spices. The highest concentrations are typically found in berries of the Vaccinium genus. Ripe cranberries and bilberries, for instance, can contain between 300 and 1,300 mg/kg of free benzoic acid.[7] Other notable plant sources include plums, apples, cinnamon, and cloves.[8][9]

Occurrence in Microorganisms and Fermented Products

Certain bacteria produce benzoic acid during the fermentation of dairy products.[8] The concentration in raw milk is generally low, but it increases significantly in fermented products like yogurt and cheese.[10][11] This increase is primarily due to the metabolic activity of lactic acid bacteria, which can convert hippuric acid, naturally present in milk, into benzoic acid.[10] Consequently, fermented dairy products can have benzoic acid concentrations substantially higher than raw milk.[1][10]

Biosynthesis and Metabolism of Benzoate Compounds

The generation and degradation of benzoates in biological systems occur through distinct, well-defined metabolic pathways.

Plant Biosynthetic Pathways

In plants, benzoic acid is synthesized from the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4-P) via the shikimate pathway.[12][13] This pathway produces chorismate, a critical branch-point intermediate. Chorismate is then converted to the aromatic amino acid L-phenylalanine. The biosynthesis of benzoic acid from phenylalanine proceeds through a series of enzymatic steps, starting with the deamination of phenylalanine to form cinnamic acid, which is then further metabolized to benzoic acid. The entire process involves multiple subcellular compartments.[2]

Microbial Metabolism Pathways

Bacteria have evolved diverse strategies to metabolize benzoate, primarily differing based on the presence or absence of oxygen.[8]

-

Aerobic Degradation : In the presence of oxygen, bacteria typically initiate benzoate degradation by hydroxylating the aromatic ring to produce catechol. This intermediate is then cleaved by a dioxygenase enzyme.[8][14]

-

Anaerobic Degradation : Under anaerobic conditions, the degradation pathway begins with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved via a modified β-oxidation pathway.[2][8]

-

Hybrid Aerobic Pathway : Some bacteria utilize a "box" pathway that combines features of both. It begins with the formation of benzoyl-CoA (similar to the anaerobic route), but the subsequent dearomatization step requires molecular oxygen.[8][15]

Industrial Synthesis and Sources

While benzoic acid is naturally occurring, industrial quantities are produced synthetically for commercial use. The primary method for the commercial production of benzoic acid is the liquid-phase air oxidation of toluene. This reaction is typically catalyzed by cobalt or manganese naphthenates.[16] Another industrial preparation method involves the hydrolysis of trichlorotoluene with calcium hydroxide, followed by acidification of the resulting calcium benzoate.[16] Sodium benzoate is then produced by neutralizing benzoic acid with sodium hydroxide.

Quantitative Analysis of Benzoates in Natural Sources

The concentration of naturally occurring benzoic acid varies significantly among different sources. The following tables summarize reported concentrations in various fruits and dairy products.

Table 1: Benzoic Acid Concentration in Fruits and Vegetables

| Source | Concentration Range | Notes |

|---|---|---|

| Cranberries (Vaccinium sp.) | 300 - 1300 mg/kg | One of the richest natural sources.[7] |

| Lingonberries (Vaccinium sp.) | 100 - 700 mg/L (in juice) | High natural content contributes to self-preservation. |

| Blueberries (Vaccinium sp.) | up to 1300 mg/kg | Varies with ripeness and cultivar. |

| Various Fruits & Products | 2.1 - 1950 µg/g | Wide range observed across 100 samples.[17] |

Table 2: Benzoic Acid Concentration in Dairy Products

| Source | Concentration Range (mg/kg) | Notes |

|---|---|---|

| Raw Milk | 2 - 5 mg/kg | Baseline level before fermentation.[10] |

| Fermented Milk Products | up to 50 mg/kg | Increased due to microbial conversion of hippuric acid.[10] |

| Yogurt | 6.4 - 83 µg/L (0.0064 - 0.083 mg/kg) | Varies based on culture and milk type (cow, goat, sheep).[1][18] |

| Strained Yogurt | 7.8 - 40.7 µg/L (0.0078 - 0.0407 mg/kg) | Similar to standard yogurt.[18] |

| White Cheese | up to 22.85 mg/kg | Can have relatively high levels.[1] |

| Ayran | 0.6 - 12.8 µg/L (0.0006 - 0.0128 mg/kg) | A yogurt-based beverage.[18] |

| Butter | 0.0 - 7.3 µg/L (0.0 - 0.0073 mg/kg) | Generally very low levels.[18] |

Experimental Methodologies

Accurate quantification of benzoate compounds is critical for quality control and regulatory compliance. This requires robust sample preparation and analytical techniques.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract benzoate from the complex food matrix while minimizing interferences.

Protocol 6.1.1: Acid/Base Liquid-Liquid Extraction for Benzoic Acid

This protocol leverages the differential solubility of benzoic acid and its conjugate base, sodium benzoate, to separate it from a neutral matrix.

-

Homogenization & Dissolution : Weigh a representative portion of the sample (e.g., 5 g of fruit puree). Homogenize and dissolve it in a suitable organic solvent in which benzoic acid is soluble, such as diethyl ether or methylene chloride (e.g., 50 mL).[19][20]

-

Basification : Transfer the solution to a separatory funnel. Add an aqueous basic solution, such as 1 M sodium hydroxide (NaOH), in portions (e.g., 2 x 30 mL). Shake vigorously, venting frequently.[19] This converts the water-insoluble benzoic acid (HA) into its water-soluble sodium benzoate salt (A⁻Na⁺), which partitions into the aqueous layer.

-

Separation : Allow the layers to separate and collect the aqueous layer. The organic layer containing neutral impurities can be discarded.[21]

-

Acidification : Cool the collected aqueous extract in an ice bath. Carefully add a strong acid, such as 6 M hydrochloric acid (HCl), dropwise until the solution is strongly acidic (test with pH paper).[21] This converts the benzoate salt back into benzoic acid, which is poorly soluble in cold water and will precipitate.

-

Isolation : Collect the precipitated benzoic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual acid and salts.[22]

-

Drying & Reconstitution : Dry the isolated benzoic acid. For analysis by chromatography, accurately weigh the dried extract and reconstitute it in a known volume of a suitable solvent (e.g., methanol or the mobile phase).

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common techniques for the precise quantification of benzoates.

Protocol 6.2.1: Quantification by Reverse-Phase HPLC

This method separates compounds based on their hydrophobicity.

-

Chromatographic System : An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.

-

Column : A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is typically employed.[23]

-

Mobile Phase : An isocratic mobile phase consisting of an acidic buffer and an organic modifier is common. For example, a mixture of 0.05 M ammonium acetate (pH adjusted to 4.4) and methanol (60:40 v/v).[9][23] The acidic pH ensures that benzoic acid is in its undissociated, more retained form.

-

Detection : UV detection is performed at a wavelength where benzoic acid has strong absorbance, typically around 225-235 nm.[9]

-

Calibration : Prepare a series of standard solutions of benzoic acid of known concentrations (e.g., 5-200 µg/mL).[23] Inject these standards to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis : Inject the prepared sample extract (from Protocol 6.1.1 or other suitable extraction). Identify the benzoic acid peak by comparing its retention time with that of the standard.

-

Quantification : Calculate the concentration of benzoic acid in the sample by interpolating its peak area on the calibration curve. Account for all dilution factors from the sample preparation stage.

Conclusion

Benzoate compounds are integral components of the natural world, synthesized by plants through the shikimate pathway and produced by microorganisms during fermentation. Their natural presence in foods, particularly fruits like cranberries and fermented dairy products, is well-documented. These natural sources stand in contrast to the synthetic benzoates produced industrially, primarily from toluene, for widespread use as preservatives. Understanding the distinction between natural occurrence and artificial addition is crucial for food science, regulatory affairs, and drug development. The analytical protocols outlined, centered on effective extraction and robust chromatographic techniques like HPLC, provide the necessary tools for researchers to accurately quantify and study these versatile compounds in various matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 3. Benzoic Acid in Milk [cfs.gov.hk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Bacterial degradation of benzoate: cross-regulation between aerobic and anaerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.ust.edu [journals.ust.edu]

- 10. gidadernegi.org [gidadernegi.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzoate degradation via hydroxylation - Wikipedia [en.wikipedia.org]

- 15. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 16. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Surveillance of the Naturally Derived Benzoic Acid Levels in Fruits and Fruit Products, and Comparison of Analytical Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]

- 20. scribd.com [scribd.com]

- 21. community.wvu.edu [community.wvu.edu]

- 22. Chemistry 102 - Experiment 3 [home.miracosta.edu]

- 23. thaiscience.info [thaiscience.info]

Stability and Storage of Methyl 5-Amino-2-Methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-Amino-2-Methylbenzoate (CAS No. 18595-12-5). The information herein is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and adhering to safety standards in research and drug development settings. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Data

Proper storage is paramount to preserving the chemical purity and efficacy of this compound. The following table summarizes the key storage and stability parameters compiled from safety data sheets and chemical supplier information.

| Parameter | Value/Recommendation | Source |

| Appearance | Pale brown to red solid | [1] |

| Recommended Storage Temperature | 2-8°C | [2][3] |

| Alternative Storage | Room temperature | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [5][6] |

| Light Sensitivity | Protect from light | [7] |

| Air Sensitivity | Air sensitive | [5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [5] |

| General Stability | Stable under recommended storage conditions | [5] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, its chemical structure, featuring an aromatic amine and a methyl ester, suggests susceptibility to the following degradation mechanisms:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-Amino-2-methylbenzoic acid and methanol. Elevated temperatures can accelerate this process.

-

Oxidation: The amino group on the aromatic ring is a potential site for oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of colored impurities, potentially through the formation of nitroso or nitro derivatives, or polymerization products.

-

Photodegradation: Aromatic amines are often light-sensitive. Exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of various degradation products.

-

Thermal Degradation: While generally stable at recommended storage temperatures, exposure to high temperatures can lead to decomposition. Decarboxylation is a potential thermal degradation pathway for the corresponding carboxylic acid if hydrolysis occurs first.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies and long-term stability trials are recommended. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.

3.1.1. Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

3.1.2. Acidic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.

-

Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to an appropriate concentration for analysis.

3.1.3. Basic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at specified time points.

-

Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase for analysis.

3.1.4. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at specified time points and dilute for analysis.

3.1.5. Thermal Degradation (in solution)

-

Heat the stock solution at 60°C for 24 hours, protected from light.

-

Withdraw samples at specified time points and dilute for analysis.

3.1.6. Photostability Testing

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Maintain a control sample in the dark under the same temperature conditions.

-

Analyze the exposed and control samples at appropriate time points.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to establish the shelf-life and retest period for the compound under defined storage conditions.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), under an inert atmosphere, and protected from light and air.[2][5] Incompatibility with strong acids, bases, and oxidizing agents should be carefully managed to prevent degradation.[5] For critical applications in research and drug development, it is imperative to conduct thorough stability studies, including forced degradation and long-term testing, to ensure the compound's integrity and identify any potential degradation products. The experimental protocols and workflow provided in this guide offer a robust framework for such an assessment.

References

- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]

- 2. Long-Term vs Accelerated Stability Testing in Biopharmaceuticals – StabilityStudies.in [stabilitystudies.in]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Accelerated vs Long-Term Stability Protocols Linked to Packaging – Pharma Validation [pharmavalidation.in]

- 6. q1scientific.com [q1scientific.com]

- 7. chemscene.com [chemscene.com]

A Technical Guide to the Historical Synthesis of Substituted Methyl Benzoates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of substituted methyl benzoates, critical intermediates in pharmaceuticals, fragrances, and materials science. This document provides a comparative analysis of historical techniques, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Fischer-Speier Esterification: The Cornerstone of Ester Synthesis

The Fischer-Speier esterification, first reported in 1895, remains a fundamental and widely practiced method for the synthesis of esters, including substituted methyl benzoates. This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is an equilibrium process. To achieve high yields of the desired methyl benzoate, an excess of methanol is typically employed to shift the equilibrium towards the product side.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Experimental Protocol: Synthesis of Methyl p-Nitrobenzoate

This protocol details the synthesis of methyl p-nitrobenzoate, a common derivative.

Materials:

-

p-Nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene or Chlorobenzene (entraining agent)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine p-nitrobenzoic acid, a 3 to 4-fold molar excess of methanol, and an entraining liquid like toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the weight of the carboxylic acid) to the stirred mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol and toluene under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl p-nitrobenzoate.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol.

Quantitative Data

The yields of Fischer-Speier esterification can vary depending on the substituents on the benzoic acid ring and the reaction conditions.

| Substituent | Reaction Conditions | Yield (%) | Reference |

| p-Nitro | Methanol, H₂SO₄, reflux | 93.5 | [1] |

| m-Nitro | Methanol, H₂SO₄, reflux | Not specified | [2] |

| 4,5-dimethyl-2-nitro | Methanol, H₂SO₄, reflux, 4-6h | Not specified | [3] |

| Unsubstituted | Methanol, H₂SO₄, reflux, 4-5h | 69 | [4] |

| Salicylic Acid (o-Hydroxy) | Ethanol, Boric Acid, reflux, 1.5h | Not specified | [5] |

Esterification using Diazomethane: A Mild and High-Yielding Method

The reaction of carboxylic acids with diazomethane (CH₂N₂) provides a rapid and often quantitative method for the preparation of methyl esters under mild conditions. This method is particularly useful for substrates that are sensitive to acidic or basic conditions. However, the toxicity and explosive nature of diazomethane necessitate careful handling and the use of specialized glassware.

Reaction Mechanism

The reaction proceeds through a simple acid-base reaction followed by an Sₙ2 displacement. The carboxylic acid protonates diazomethane to form a methyldiazonium ion and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion, leading to the formation of the methyl ester and the evolution of nitrogen gas.

Experimental Protocol: General Procedure

Materials:

-

Substituted benzoic acid

-

Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald® or N-methyl-N-nitrosourea)

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the substituted benzoic acid in diethyl ether in a flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid.

-

Quenching: Cautiously add a few drops of acetic acid to quench any excess diazomethane.

-

Work-up: The reaction mixture can often be directly concentrated under reduced pressure to yield the pure methyl ester. Further purification by chromatography is generally not required.

Quantitative Data

This method typically provides high to quantitative yields.

| Substituent | Reaction Conditions | Yield (%) | Reference |

| Unsubstituted | Diazomethane in ethanol | 75 | [6] |

| Unsubstituted | Diazomethane, in situ generation | 88-90 | [7] |

| m-Chloro | Diazomethane in ether | Not specified |

Methylation with Dimethyl Sulfate: A Powerful Alkylating Agent

Dimethyl sulfate ((CH₃)₂SO₄) is a potent and cost-effective methylating agent for the synthesis of methyl benzoates. The reaction is typically carried out under basic conditions, where the carboxylic acid is deprotonated to form a more nucleophilic carboxylate anion.

Reaction Mechanism

The reaction is a straightforward Sₙ2 reaction. A base, such as sodium hydroxide or potassium carbonate, deprotonates the benzoic acid to form the corresponding benzoate salt. The benzoate anion then acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate, displacing a sulfate anion as the leaving group.

Experimental Protocol: Synthesis of Methyl Salicylate

This protocol details the regioselective methylation of the carboxylic acid group of salicylic acid.

Materials:

-

Salicylic acid

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

-

Reaction Setup: In a reaction vessel, mix salicylic acid and sodium bicarbonate.

-

Addition of DMS: After a short period, add dimethyl sulfate to the mixture.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for approximately 90 minutes. Monitor the reaction by TLC.

-

Work-up:

-

Wash the reaction mixture with water. This step also serves to hydrolyze the excess dimethyl sulfate.

-

The organic product can be isolated by extraction with a suitable solvent.

-